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Compound of Interest

Compound Name: 1H-Indazol-3-ol

Cat. No.: B1208877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties

of substituted 1H-indazol-3-ol derivatives, a scaffold of significant interest in medicinal

chemistry. Due to their diverse biological activities, including roles as kinase inhibitors for anti-

cancer therapies, understanding the physicochemical characteristics of these molecules is

paramount for effective drug design and development.[1][2][3][4][5] This document outlines

available quantitative data, details established experimental protocols for property

determination, and presents logical workflows and biological pathway diagrams to support

research and development efforts.

Quantitative Physicochemical Data
The systematic characterization of the physicochemical properties of a broad range of

substituted 1H-indazol-3-ols is not extensively documented in publicly available literature. The

data is often presented for individual compounds within larger studies focused on synthesis or

biological activity. Below is a summary of available quantitative data for representative

compounds.
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Compoun
d Name

Substituti
on
Pattern

Melting
Point (°C)

Solubility LogP pKa
Referenc
e

1-Benzyl-

1H-indazol-

3-ol

N1-benzyl 167
12.5 µg/mL

(at pH 7.4)

2.31

(Calculated

)

Not

Reported
[6][7]

6-Bromo-

1H-indazol-

3-ol

C6-bromo
Not

Reported

Not

Reported

Not

Reported

Not

Reported
[8]

1H-

Indazol-5-

ol

C5-hydroxy
Not

Reported

Not

Reported

Not

Reported

Data

available in

IUPAC

dataset

[9]

Note: The lack of a comprehensive public dataset highlights an opportunity for further research

to build a systematic structure-property relationship database for this important class of

compounds.

Experimental Protocols for Physicochemical
Property Determination
Accurate determination of physicochemical properties is crucial for predicting a drug

candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[10][11][12][13]

The following are detailed, standard protocols for measuring key parameters.

Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state

of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

[14][15] Potentiometric titration is a highly accurate method for its determination.[16][17][18]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of

the solution is measured after each addition of the titrant. The pKa is determined from the

inflection point of the resulting titration curve.[15][16][18]
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Methodology:

Preparation of Solutions:

Prepare a stock solution of the test compound (e.g., 1 mM) in a suitable solvent (e.g.,

water or a co-solvent system for poorly soluble compounds).

Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.

Prepare a 0.15 M KCl solution to maintain a constant ionic strength.[16][18]

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

[16][18]

Titration Procedure:

Place a known volume of the test compound solution into a reaction vessel equipped with

a magnetic stirrer.

Add the KCl solution to maintain constant ionic strength.

Purge the solution with nitrogen to remove dissolved CO2.[16][18]

Immerse the calibrated pH electrode into the solution.

Add small, precise volumes of the titrant (acid or base) to the solution.

Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01

pH units/minute).[16][18]

Continue the titration until the pH change becomes minimal.

Data Analysis:

Plot the measured pH values against the volume of titrant added.

The pKa is the pH at the half-equivalence point. This can be determined from the inflection

point of the titration curve, often calculated using the first or second derivative of the curve.
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[15][16]

Determination of Aqueous Solubility by the Shake-Flask
Method
Aqueous solubility is a key determinant of a drug's oral bioavailability. The shake-flask method

is the gold standard for determining thermodynamic solubility.[19][20][21]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g.,

phosphate-buffered saline, PBS) over a defined period. The concentration of the dissolved

compound in the supernatant is then quantified.[19][20][21]

Methodology:

Sample Preparation:

Add an excess amount of the solid test compound to a vial containing a known volume of

the test buffer (e.g., PBS pH 7.4). Ensure there is undissolved solid present.

Equilibration:

Seal the vials and place them in a shaker or rotator in a temperature-controlled

environment (e.g., 25°C or 37°C).

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[19]

[21][22]

Phase Separation:

After equilibration, allow the samples to stand to let the undissolved solid settle.

Carefully remove an aliquot of the supernatant without disturbing the solid.

Filter the supernatant through a low-binding filter (e.g., 0.22 µm) or centrifuge at high

speed to remove any remaining solid particles.

Quantification:
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Determine the concentration of the dissolved compound in the filtrate or supernatant using

a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC)

with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Prepare a calibration curve using standard solutions of the test compound to accurately

quantify the solubility.

Determination of the Partition Coefficient (LogP) by
HPLC
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity,

which influences its permeability across biological membranes and its binding to plasma

proteins.[23] A common and rapid method for LogP determination is by reversed-phase HPLC.

[23][24][25][26][27]

Principle: The retention time of a compound on a reversed-phase HPLC column (e.g., C18) is

correlated with its lipophilicity. A calibration curve is generated using a series of reference

compounds with known LogP values. The LogP of the test compound is then determined from

its retention time using this calibration.[24][26]

Methodology:

Preparation of Solutions:

Prepare stock solutions of the test compound and a set of reference compounds with a

range of known LogP values in a suitable solvent (e.g., methanol or acetonitrile).

The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or

methanol) and an aqueous buffer.

Chromatographic Conditions:

Use a reversed-phase column (e.g., C18).

Set an appropriate isocratic mobile phase composition.

Equilibrate the column with the mobile phase until a stable baseline is achieved.
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Calibration:

Inject the reference compounds and record their retention times (t_R).

Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R

- t_0) / t_0, where t_0 is the column dead time.

Plot log k' versus the known LogP values of the reference compounds to generate a

calibration curve.

Sample Analysis:

Inject the test compound under the same chromatographic conditions and determine its

retention time.

Calculate the log k' for the test compound.

LogP Determination:

Determine the LogP of the test compound by interpolating its log k' value on the calibration

curve.

Visualizations
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a typical workflow for the determination of the key

physicochemical properties of a drug candidate like a substituted 1H-indazol-3-ol.

Caption: Workflow for Physicochemical Property Determination.

Inhibition of a Generic Kinase Signaling Pathway
Substituted 1H-indazole derivatives have shown significant activity as inhibitors of various

protein kinases, which are crucial in cancer cell signaling.[1][2][4][5] The diagram below

illustrates the general mechanism of action where a substituted 1H-indazol-3-ol derivative

inhibits a kinase, thereby blocking downstream signaling that leads to cell proliferation.
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Caption: Inhibition of a Kinase Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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